molecular formula C11H14N4O2 B14462059 8-Prop-1-enylcaffeine CAS No. 73747-39-4

8-Prop-1-enylcaffeine

Cat. No.: B14462059
CAS No.: 73747-39-4
M. Wt: 234.25 g/mol
InChI Key: NLJFVWINVFJJCG-AATRIKPKSA-N
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Description

8-Prop-1-enylcaffeine: is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beveragesThe molecular formula for this compound is C11H14N4O2 , and it has a molecular weight of 234.2545 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Prop-1-enylcaffeine typically involves the alkylation of caffeine with a prop-1-enyl halide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the caffeine molecule, making it more nucleophilic. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 8-Prop-1-enylcaffeine undergoes various chemical reactions, including:

    Oxidation: The prop-1-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the prop-1-enyl group can be reduced to form a propyl group.

    Substitution: The prop-1-enyl group can participate in nucleophilic substitution reactions, where the double bond acts as a site for electrophilic attack.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.

    Substitution: Electrophilic reagents such as halogens (Br2, Cl2) or acids (HCl, HBr) can be used.

Major Products:

    Oxidation: Formation of prop-1-enyl aldehyde or prop-1-enyl carboxylic acid.

    Reduction: Formation of 8-propylcaffeine.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

8-Prop-1-enylcaffeine has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of alkylation on the chemical properties of caffeine and its derivatives.

    Biology: Investigated for its potential effects on cellular metabolism and signaling pathways, particularly those involving adenosine receptors.

    Medicine: Explored for its potential use as a stimulant with modified pharmacokinetic properties compared to caffeine.

Mechanism of Action

The mechanism of action of 8-Prop-1-enylcaffeine is similar to that of caffeine, primarily involving the antagonism of adenosine receptors in the central nervous system. By blocking the binding of adenosine to its receptors, this compound prevents the inhibitory effects of adenosine, leading to increased release of neurotransmitters such as dopamine and norepinephrine. This results in enhanced alertness, reduced perception of fatigue, and improved cognitive performance .

Comparison with Similar Compounds

    Caffeine: The parent compound, known for its stimulant effects.

    Theobromine: A methylxanthine alkaloid found in chocolate, with milder stimulant effects compared to caffeine.

    Theophylline: Another methylxanthine alkaloid used in the treatment of respiratory diseases like asthma.

Uniqueness of 8-Prop-1-enylcaffeine: This modification can lead to differences in pharmacokinetics, receptor binding affinity, and overall biological activity compared to its parent compound, caffeine .

Properties

CAS No.

73747-39-4

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

1,3,7-trimethyl-8-[(E)-prop-1-enyl]purine-2,6-dione

InChI

InChI=1S/C11H14N4O2/c1-5-6-7-12-9-8(13(7)2)10(16)15(4)11(17)14(9)3/h5-6H,1-4H3/b6-5+

InChI Key

NLJFVWINVFJJCG-AATRIKPKSA-N

Isomeric SMILES

C/C=C/C1=NC2=C(N1C)C(=O)N(C(=O)N2C)C

Canonical SMILES

CC=CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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